molecular formula C7H4INO B2794812 4-Iodofuro[2,3-b]pyridine CAS No. 1956371-40-6

4-Iodofuro[2,3-b]pyridine

Cat. No. B2794812
CAS RN: 1956371-40-6
M. Wt: 245.019
InChI Key: YDLUNKVEBMXYMY-UHFFFAOYSA-N
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Description

4-Iodofuro[2,3-b]pyridine is a chemical compound with the molecular formula C7H4INO . It belongs to the class of heterocyclic compounds and contains both iodine and nitrogen atoms in its structure. The compound’s systematic IUPAC name is 4-iodofuro[2,3-b]pyridine . It is a solid substance with a molecular weight of approximately 245.02 g/mol .

Scientific Research Applications

Synthetic Methodologies and Heterocycle Formation

  • A key application of 4-Iodofuro[2,3-b]pyridine derivatives lies in the synthesis of furo[2,3-b]pyridin-4(1H)-ones and related furoquinolinones through iodocyclization. This methodology demonstrates the compound's utility in constructing complex heterocyclic structures under mild conditions, providing a synthetic entry point for further chemical transformations (Aillaud et al., 2006).

Building Blocks for Molecular Diversity

  • The versatility of 4-Iodofuro[2,3-b]pyridine derivatives extends to the synthesis of enantiopure 2,4-disubstituted 6-hydroxy-1,6-dihydro-2H-pyridin-3-ones, showcasing their role in constructing contiguously substituted pyridines. These derivatives serve as crucial building blocks for generating biologically relevant molecules, emphasizing the structural diversity achievable through strategic synthetic routes (Husain et al., 2011).

Catalysis and Reaction Innovation

  • The compound also plays a role in catalysis, as evidenced by research on 4-(Dimethylamino)pyridine-catalyzed iodolactonization, which highlights its potential in facilitating reactions under neutral conditions at room temperature. This catalytic application underscores the importance of 4-Iodofuro[2,3-b]pyridine derivatives in promoting efficient synthetic pathways (Meng et al., 2015).

Innovative Approaches to Heterocyclic Compounds

  • Furthermore, the compound's derivatives are instrumental in regioselective bromination strategies leading to the synthesis of 4-Arylthieno[2,3-b]pyridines, showcasing its utility in drug discovery research. The ability to selectively functionalize these derivatives demonstrates their potential as valuable intermediates in medicinal chemistry (Lucas et al., 2015).

properties

IUPAC Name

4-iodofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLUNKVEBMXYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1I)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodofuro[2,3-b]pyridine

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